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Compound of Interest

Compound Name: Ergolide

Cat. No.: B1196785 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ergolide, a sesquiterpene lactone with the molecular formula C₁₇H₂₂O₅, is a natural product

isolated from plants of the Inula genus, notably Inula hupehensis and Inula britannica.[1] This

compound has garnered significant interest within the scientific community due to its potent

biological activities, including anti-inflammatory and antineoplastic properties. This technical

guide provides a detailed overview of the known physical and chemical properties of Ergolide,

its biological activities with a focus on its mechanism of action, and relevant experimental

protocols. The information is intended to serve as a valuable resource for researchers and

professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties
While comprehensive experimental data for all physical properties of Ergolide are not readily

available in the public domain, computed properties and some experimental observations have

been reported.
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Property Value Source

Molecular Formula C₁₇H₂₂O₅ PubChem[1]

Molecular Weight 306.35 g/mol PubChem[1]

IUPAC Name

[(3aR,4S,5aR,8S,8aR,9aR)-8-

hydroxy-5,8a-dimethyl-3-

methylidene-2-oxo-

3a,4,5,5a,6,7,8,9,9a-

decahydroazuleno[4,5-b]furan-

4-yl] acetate

PubChem[1]

CAS Number 54999-07-4 PubChem[1]

Computed Properties
The following properties have been computationally predicted and are provided by PubChem.

Property Value

XLogP3-AA 1.7

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 5

Rotatable Bond Count 2

Exact Mass 306.14672380 g/mol

Monoisotopic Mass 306.14672380 g/mol

Topological Polar Surface Area 75.7 Å²

Heavy Atom Count 22

Complexity 565

Solubility
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Specific quantitative solubility data for Ergolide in various solvents is limited. However, one

commercial supplier indicates its solubility in dimethyl sulfoxide (DMSO).

Solvent Solubility

DMSO Soluble

Note: Further experimental validation of solubility in a range of solvents is recommended for

drug development purposes.

Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of Ergolide.

While specific spectra are not provided, the literature confirms its characterization using the

following methods. A comprehensive search for publicly available spectra or detailed peak lists

was not successful.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR data have been

used for the structural elucidation of Ergolide.

Infrared (IR) Spectroscopy: IR spectroscopy has been employed to identify functional groups

present in the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and

fragmentation pattern of Ergolide.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information

about the electronic transitions within the molecule.

Synthesis and Isolation
Total Synthesis
A detailed, step-by-step protocol for the total synthesis of Ergolide is not currently available in

the reviewed literature. The complex stereochemistry of sesquiterpene lactones presents a

significant synthetic challenge.
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Isolation from Natural Sources
Ergolide is naturally present in and has been isolated from the aerial parts of Inula hupehensis

and the flowers of Inula britannica. A general protocol for the isolation of sesquiterpene

lactones from Inula species involves the following steps. Please note that this is a generalized

workflow and optimization for Ergolide isolation is necessary.

Caption: Generalized workflow for the isolation of Ergolide.

Biological Activity and Mechanism of Action
Ergolide exhibits significant anti-inflammatory and anticancer activities, which are primarily

attributed to its modulation of key cellular signaling pathways.

Anti-Inflammatory Activity: Inhibition of the NF-κB
Signaling Pathway
Ergolide has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a

critical transcription factor involved in the inflammatory response. The proposed mechanism

involves the inhibition of IκB (inhibitor of κB) degradation, which in turn prevents the

translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory

genes.
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Caption: Ergolide's inhibition of the NF-κB signaling pathway.

Anticancer Activity: Induction of ROS-Dependent
Apoptosis
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In various cancer cell lines, particularly in acute lymphoblastic leukemia, Ergolide has been

demonstrated to induce cell cycle arrest and apoptosis. This pro-apoptotic effect is mediated by

an increase in intracellular Reactive Oxygen Species (ROS). The accumulation of ROS triggers

a cascade of events leading to programmed cell death.
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Caption: ROS-dependent apoptosis induced by Ergolide.

Experimental Protocols
The following are detailed protocols for key experiments used to characterize the biological

activity of Ergolide.

Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effect of Ergolide on cancer cell lines.
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Materials:

Leukemia cell lines (e.g., Jurkat, MOLT-4)

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

Ergolide stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete

medium.

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

Prepare serial dilutions of Ergolide in culture medium from the stock solution.

Remove the old medium and add 100 µL of fresh medium containing various concentrations

of Ergolide to the wells. Include a vehicle control (DMSO) and a no-treatment control.

Incubate the plate for 24, 48, or 72 hours.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 150 µL of solubilization solution to each well to

dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control.
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Apoptosis Detection (Annexin V-FITC/Propidium Iodide
Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Materials:

Treated and untreated cells

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Phosphate-buffered saline (PBS)

Flow cytometer

Procedure:

Harvest approximately 1-5 x 10⁵ cells by centrifugation.

Wash the cells twice with cold PBS.

Resuspend the cells in 100 µL of 1X Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour.

Measurement of Intracellular ROS (DCFH-DA Assay)
This assay measures the level of intracellular ROS using the fluorescent probe 2',7'-

dichlorofluorescin diacetate (DCFH-DA).

Materials:
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Treated and untreated cells

DCFH-DA stock solution (in DMSO)

Serum-free medium

PBS

Fluorescence microplate reader or flow cytometer

Procedure:

Seed cells in a 96-well plate or appropriate culture vessel and treat with Ergolide for the

desired time.

Remove the treatment medium and wash the cells with PBS.

Incubate the cells with a working solution of 10 µM DCFH-DA in serum-free medium for 30

minutes at 37°C in the dark.

Wash the cells twice with PBS to remove excess probe.

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485

nm, emission ~530 nm) or analyze by flow cytometry.

Western Blot Analysis of NF-κB Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation status of

proteins in the NF-κB signaling pathway.

Materials:

Treated and untreated cell lysates

Protein assay kit (e.g., BCA)

SDS-PAGE gels

Transfer buffer

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1196785?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Lyse the cells and determine the protein concentration of the lysates.

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane three times with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Conclusion
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Ergolide is a promising natural product with well-documented anti-inflammatory and anticancer

properties. Its mechanisms of action, primarily through the inhibition of the NF-κB pathway and

the induction of ROS-dependent apoptosis, make it a compelling candidate for further

investigation in drug discovery and development. This technical guide provides a foundational

understanding of Ergolide's properties and the experimental approaches to study its effects.

Further research is warranted to fully elucidate its therapeutic potential, including detailed

pharmacokinetic and toxicological studies, as well as the development of efficient synthetic

routes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1196785?utm_src=pdf-body
https://www.benchchem.com/product/b1196785?utm_src=pdf-body
https://www.benchchem.com/product/b1196785?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Ergolide
https://www.benchchem.com/product/b1196785#ergolide-c17h22o5-physical-and-chemical-properties
https://www.benchchem.com/product/b1196785#ergolide-c17h22o5-physical-and-chemical-properties
https://www.benchchem.com/product/b1196785#ergolide-c17h22o5-physical-and-chemical-properties
https://www.benchchem.com/product/b1196785#ergolide-c17h22o5-physical-and-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1196785?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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